![molecular formula C20H22N8O2 B2470783 2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034249-29-9](/img/structure/B2470783.png)

2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

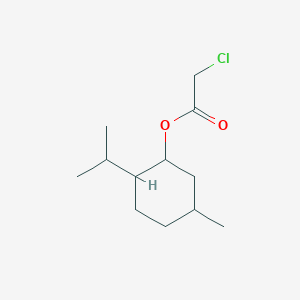

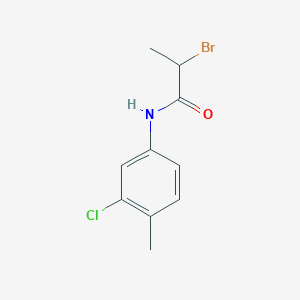

2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C20H22N8O2 and its molecular weight is 406.45. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tyrosine Kinase Inhibition

The compound’s structure suggests potential as a tyrosine kinase inhibitor (TKI). In a study by Mirgany et al., a series of related compounds were synthesized, including derivatives of our compound of interest. Notably, compounds 6h and 6i demonstrated excellent cytotoxic effects against various cancer cell lines, with half-maximal inhibitory concentration (IC50) values ranging from 7.82 to 21.48 μM. These compounds specifically targeted key kinases such as EGFR, HER2, CDK2, and AURKC. Compound 6i, in particular, showed potent inhibitory effects against the mTOR enzyme, comparable to established TKIs .

Microtubule Assembly Inhibition

Another intriguing application lies in microtubule assembly inhibition. Compounds with similar structural features effectively inhibit microtubule formation. These compounds disrupt tubulin polymerization, which is crucial for cell division. Such inhibition could be explored further for cancer therapy .

Antitumor Activity

In vitro antitumor assays revealed that certain derivatives of this compound exhibited moderate to high inhibitory activities against various tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404. Importantly, their cytotoxicity against normal cells (HL-7702) was significantly lower than that of standard chemotherapeutic agents like 5-FU and cisplatin .

Improved Solubility and Oral Absorption

Structural modifications have led to improved properties. For instance, the insertion of a piperazine unit in place of a 6-methylene chain enhanced aqueous solubility (up to 19 mg/mL at pH 1.2) and significantly improved oral absorption compared to previous compounds. This optimization could enhance the compound’s clinical potential .

Regiocontrolled Synthesis of Substituted Imidazoles

Imidazoles, including our compound, are essential heterocyclic motifs in functional molecules. Recent advances in regiocontrolled synthesis methods for substituted imidazoles are strategically important. Further exploration of this compound’s synthesis and modification could contribute to drug development .

Mechanism of Action

Target of Action

It’s known that benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . Therefore, the targets could be enzymes or receptors involved in these pathways.

Mode of Action

It’s known that benzimidazole derivatives often interact with their targets by forming hydrogen bonds, due to the presence of the imidazole ring . This interaction can lead to changes in the conformation or function of the target, resulting in the observed pharmacological effects.

Pharmacokinetics

Benzimidazole derivatives are generally well absorbed and distributed throughout the body due to their lipophilic nature . They are typically metabolized in the liver and excreted in the urine.

properties

IUPAC Name |

2-[4-[3-(1H-benzimidazol-2-yl)propanoyl]piperazin-1-yl]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N8O2/c1-13-12-18(30)28-19(21-13)24-20(25-28)27-10-8-26(9-11-27)17(29)7-6-16-22-14-4-2-3-5-15(14)23-16/h2-5,12H,6-11H2,1H3,(H,22,23)(H,21,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKXDDODUAHWVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)CCC4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isothiazole](/img/structure/B2470703.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2470704.png)

![Tert-butyl N-[[1-[2-[cyano(ethyl)amino]ethyl]pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2470707.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2470714.png)

![2,3-Dihydrofuro[3,2-c]pyridin-4-amine](/img/structure/B2470715.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-cyanobenzamide](/img/structure/B2470716.png)

![2-Methyl-6-nitro-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2470720.png)

![4-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2470723.png)